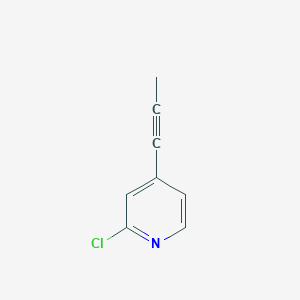![molecular formula C13H7ClF3NO4 B8762096 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenol CAS No. 42874-63-5](/img/structure/B8762096.png)
5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenol is an organic compound with significant applications in various fields It is characterized by the presence of a phenol group substituted with a nitro group, a chloro group, and a trifluoromethyl group
Méthodes De Préparation
The synthesis of 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenol typically involves the following steps:
Nucleophilic Aromatic Substitution: The synthesis begins with the nucleophilic aromatic substitution of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenol undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include strong acids, bases, and catalysts, depending on the desired transformation. Major products formed from these reactions include quinones, amino derivatives, and substituted phenols.
Applications De Recherche Scientifique
5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenol has several scientific research applications:
Pharmaceuticals: It is used as a building block in the synthesis of various pharmaceuticals, including antidepressants and anti-inflammatory agents.
Agrochemicals: The compound is utilized in the development of herbicides and pesticides due to its ability to inhibit specific enzymes in plants.
Materials Science: It serves as a precursor for the synthesis of advanced materials with unique properties, such as high thermal stability and flame resistance.
Mécanisme D'action
The mechanism of action of 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenol involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenol can be compared with other similar compounds, such as:
2-Chloro-5-(trifluoromethyl)phenol: This compound lacks the nitro group and has different chemical properties and applications.
4-(Trifluoromethyl)phenol: This compound lacks both the chloro and nitro groups, resulting in distinct reactivity and uses.
Propriétés
Numéro CAS |
42874-63-5 |
|---|---|
Formule moléculaire |
C13H7ClF3NO4 |
Poids moléculaire |
333.64 g/mol |
Nom IUPAC |
5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenol |
InChI |
InChI=1S/C13H7ClF3NO4/c14-9-5-7(13(15,16)17)1-4-12(9)22-8-2-3-10(18(20)21)11(19)6-8/h1-6,19H |
Clé InChI |
WYTRKEWETULQOA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















